(Z)-N-methyl-4-nitro-N'-(phenylsulfonyl)benzimidamide

Description

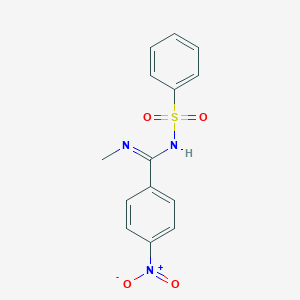

(Z)-N-methyl-4-nitro-N'-(phenylsulfonyl)benzimidamide is a benzimidamide derivative characterized by a nitro group at the 4-position of the benzyl ring, an N-methyl substituent, and a phenylsulfonyl group on the imidamide nitrogen. The Z-configuration refers to the stereochemistry of the imine bond (C=N), which influences molecular packing and intermolecular interactions. This compound’s structural features, including the electron-withdrawing nitro group and the bulky phenylsulfonyl moiety, distinguish it from other benzimidamides, particularly fluorinated analogs widely studied in crystallographic research .

Properties

IUPAC Name |

N-(benzenesulfonyl)-N'-methyl-4-nitrobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S/c1-15-14(11-7-9-12(10-8-11)17(18)19)16-22(20,21)13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZXCOOAVVQPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-methyl-4-nitro-N’-(phenylsulfonyl)benzimidamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Benzimidamide Core: The initial step involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidamide core.

Introduction of the Nitro Group: The nitro group is introduced at the 4-position through nitration using a mixture of concentrated nitric acid and sulfuric acid.

Methylation: The N-position is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of (Z)-N-methyl-4-nitro-N’-(phenylsulfonyl)benzimidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

General Reactivity Profile

The compound (Z)-N-methyl-4-nitro-N'-(phenylsulfonyl)benzimidamide features three reactive centers:

-

Nitro group (electron-withdrawing, directs electrophilic substitution).

-

Sulfonamide moiety (potential directing group for metal-catalyzed reactions).

-

Benzimidamide core (enables cyclization and nucleophilic attack).

Key reaction pathways inferred from structural analogs and mechanistic studies include C–H activation , radical-mediated transformations , and cyclization .

Metal-Catalyzed C–H Functionalization

Rhodium(III) and copper(II) catalysts enable regioselective C–H bond activation at the ortho position relative to the nitro group.

Mechanistic Insight : The sulfonamide directs Rh(III) to form a five-membered metallacycle intermediate, enabling subsequent coupling with disulfides or alkenes .

Photocatalytic Radical Reactions

Under blue LED irradiation, the nitro group participates in proton-coupled electron transfer (PCET) to generate aryl radicals.

Limitation : Steric hindrance from the N-methyl group reduces yields in intermolecular reactions .

Nitro Group Reduction and Functionalization

The nitro group is reduced to an amine under catalytic hydrogenation, enabling downstream derivatization.

Sulfonamide Reactivity

The phenylsulfonyl group undergoes nucleophilic substitution under basic conditions.

Caution : Strong bases may lead to decomposition of the benzimidamide core .

Comparative Reactivity Table

Key Research Findings

-

Regioselectivity : The nitro group directs meta-functionalization in Rh-catalyzed C–H activation, while the sulfonamide favors ortho selectivity .

-

Radical Stability : Photocatalytic conditions stabilize nitrenium radicals, enabling Giese additions without competing aryl–aryl coupling .

-

Synthetic Utility : Reduction of the nitro group followed by Schiff base formation provides access to bioactive imidazole analogs .

Challenges : Competing decomposition pathways under strongly acidic/basic conditions limit yields in multistep syntheses .

Scientific Research Applications

(Z)-N-methyl-4-nitro-N'-(phenylsulfonyl)benzimidamide is a synthetic organic compound with a benzimidamide core, featuring a nitro group at the 4-position, a methyl group at the N-position, and a phenylsulfonyl group at the N'-position. It has diverse applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound may be used as a building block to create more complex molecules. It is also studied in biological research for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors. This compound is investigated for potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory properties, making it a subject of interest in drug discovery. In the industrial sector, it can be used to develop advanced materials like coatings, adhesives, and other specialty chemicals.

Chemistry

This compound acts a building block in the synthesis of complex molecules.

Biology

This compound is investigated in biological research as a potential pharmacophore. Its structural features make it a candidate for new drugs targeting specific enzymes or receptors.

Medicine

This compound is investigated for potential therapeutic uses. It may have antimicrobial, anticancer, or anti-inflammatory properties, making it of interest in drug discovery.

Industry

This compound is used to develop advanced materials in the industrial sector. Its chemical properties make it suitable for coatings, adhesives, and specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-N-methyl-4-nitro-N’-(phenylsulfonyl)benzimidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfonyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Structural Differences :

- Fluorinated analogs : Compounds like (Z)-4-fluoro-N'-(3-fluorophenyl)benzimidamide (DB32) and (Z)-3-fluoro-N'-(4-fluorophenyl)benzimidamide (DB23) feature fluorine atoms at strategic positions, influencing polarity and intermolecular interactions .

- Target compound : The nitro group (strong electron-withdrawing) and phenylsulfonyl group (bulky, polar) replace fluorine, altering solubility, melting points, and crystal packing.

Solubility Comparison :

Crystal Packing and Intermolecular Interactions

Fluorinated Analogs :

- N–H⋯F and C–H⋯F interactions : Critical for stabilizing crystal structures in compounds like DB23 and DB32. These interactions contribute to isostructurality (3D similarity in packing) among fluorinated benzimidamides .

- Isostructurality : Observed in pairs like DB23/DB33 [(Z)-4-fluoro-N'-(4-fluorophenyl)benzimidamide], driven by equivalent supramolecular motifs .

Target Compound :

- N–H⋯O and S=O⋯H interactions : The nitro and sulfonyl groups enable hydrogen bonding with adjacent molecules. The phenylsulfonyl group may engage in π-π stacking with aromatic rings, a feature absent in fluorinated analogs.

- Reduced polymorphism : Bulky substituents (nitro, phenylsulfonyl) likely hinder polymorphic diversity compared to smaller fluorine atoms, which facilitate varied packing modes .

Reactivity Differences :

- Phenylsulfonyl group : May stabilize intermediates via resonance, affecting reaction pathways (e.g., sulfone formation mechanisms) .

Biological Activity

(Z)-N-methyl-4-nitro-N'-(phenylsulfonyl)benzimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a nitro group and a phenylsulfonyl moiety. The structural formula can be represented as follows:

This configuration imparts unique reactivity and biological activity, distinguishing it from other similar compounds. The nitro group enhances electrophilicity, while the phenylsulfonyl group can facilitate interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates, which may interact with cellular components such as proteins and nucleic acids, potentially leading to cytotoxic effects.

- Enzyme Inhibition : The phenylsulfonyl group enhances binding affinity to certain enzymes or receptors, modulating their activity. This has implications for drug development targeting various diseases, including cancer and bacterial infections .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural features suggest it could act as a pharmacophore for developing new cancer therapies. Research indicates that compounds with similar structures have demonstrated efficacy against various cancer cell lines by inhibiting critical signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may inhibit bacterial growth by targeting specific enzymes essential for bacterial survival. For instance, studies on related compounds have shown that modifications in the sulfonyl group can significantly enhance antibacterial activity .

Case Studies

- Anticancer Efficacy : A study published in 2023 evaluated the anticancer effects of various benzimidazole derivatives, including this compound. Results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Testing : In vitro testing revealed that the compound exhibited moderate activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development. Further optimization of the chemical structure could enhance its efficacy against resistant strains .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.